

The Biosynthetic Gene Cluster of Globomycin: A Technical Guide

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Compound of Interest

Compound Name: *Globomycin*

Cat. No.: *B15558997*

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Introduction

Globomycin is a cyclic lipodepsipeptide antibiotic produced by several species of *Streptomyces*. It exhibits potent and selective antibacterial activity, particularly against Gram-negative bacteria.[1][2] The unique mode of action of **globomycin** involves the inhibition of lipoprotein signal peptidase II (LspA), an essential enzyme in the bacterial lipoprotein maturation pathway that is absent in eukaryotes.[2][3] This specificity makes LspA an attractive target for the development of novel antibiotics. Despite its discovery in 1978 and interesting biological properties, the biosynthetic gene cluster (BGC) responsible for **globomycin** production was only recently identified and characterized.[1][2] This guide provides an in-depth overview of the **globomycin** BGC, its proposed biosynthetic pathway, the experimental methodologies used for its characterization, and a summary of the available production data.

Globomycin Biosynthetic Gene Cluster Architecture

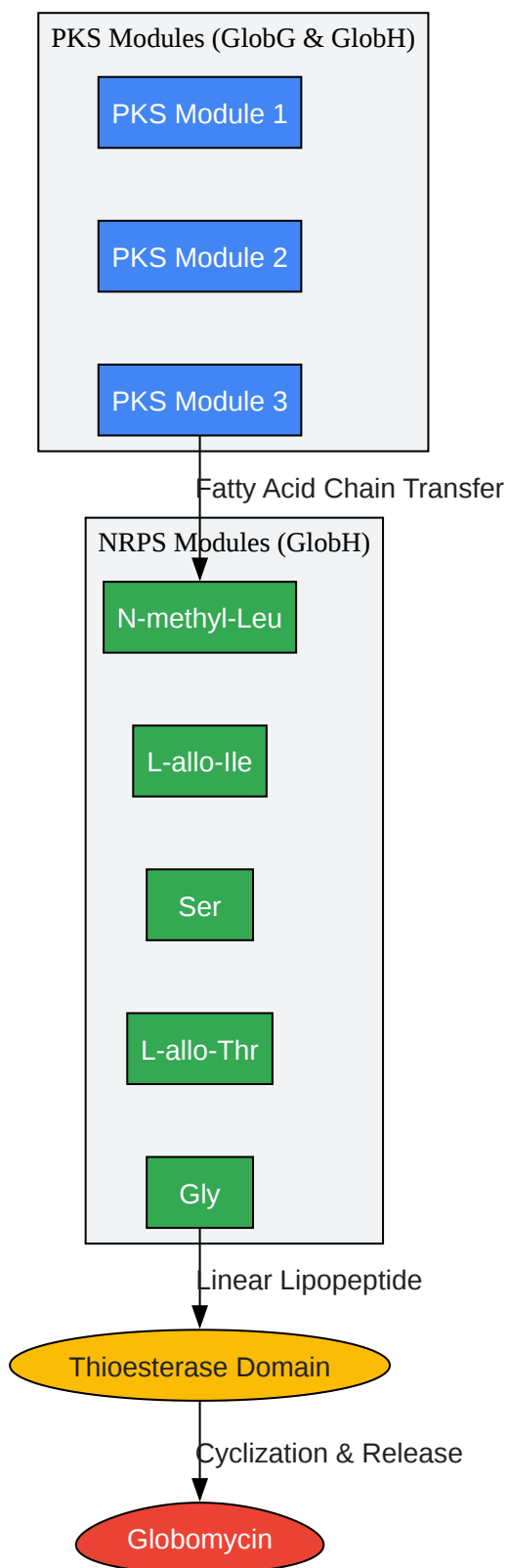
The **globomycin** BGC was identified from *Streptomyces* sp. CA-278952 through a genome-mining approach.[1] The cluster is a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) system. The core genes and their putative functions are summarized in the table below, based on the MIBiG database entry BGC0002915 and the work by Oves-Costales et al. (2023).

Gene (Locus Tag)	Proposed Function	Description
N7925_31830 (globG)	Type I PKS	Contains two PKS modules likely involved in the synthesis of the fatty acid side chain.
N7925_31835 (globH)	Hybrid PKS-NRPS	Contains one PKS module and five NRPS modules responsible for incorporating the amino acid residues of the globomycin core.
N7925_31840	Thioesterase	Likely involved in the cyclization and release of the final globomycin molecule.
N7925_31825	Acyl-CoA dehydrogenase	Potentially involved in the modification of the fatty acid precursor.
N7925_31845	MbtH-like protein	Often found in NRPS gene clusters and thought to be involved in adenylation domain stability or function.
N7925_31850	ABC transporter	Putative efflux pump for globomycin, conferring self-resistance to the producing organism.
N7925_31855 (globF)	Lipoprotein signal peptidase II (LspA)	A second copy of the target enzyme, likely conferring resistance to globomycin.

Proposed Biosynthetic Pathway of Globomycin

The biosynthesis of **globomycin** is proposed to be initiated by the PKS modules in GlobG and GlobH, which synthesize the N-terminal fatty acid tail. The growing chain is then transferred to the NRPS modules of GlobH, which sequentially incorporate the five amino acids: N-methyl-

leucine, L-allo-isoleucine, serine, L-allo-threonine, and glycine. The final molecule is then cyclized and released, likely by the action of a thioesterase domain.



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Caption: Proposed biosynthetic pathway of **globomycin**.

Data Presentation

Absolute quantitative production data for **globomycin** in *Streptomyces* sp. CA-278952 or heterologous hosts is not extensively detailed in the primary literature. However, qualitative and relative production analyses have been performed. The following table summarizes the observed production of **globomycin** and its major congener, SF-1902 A3, in the wild-type strain and a heterologous host.

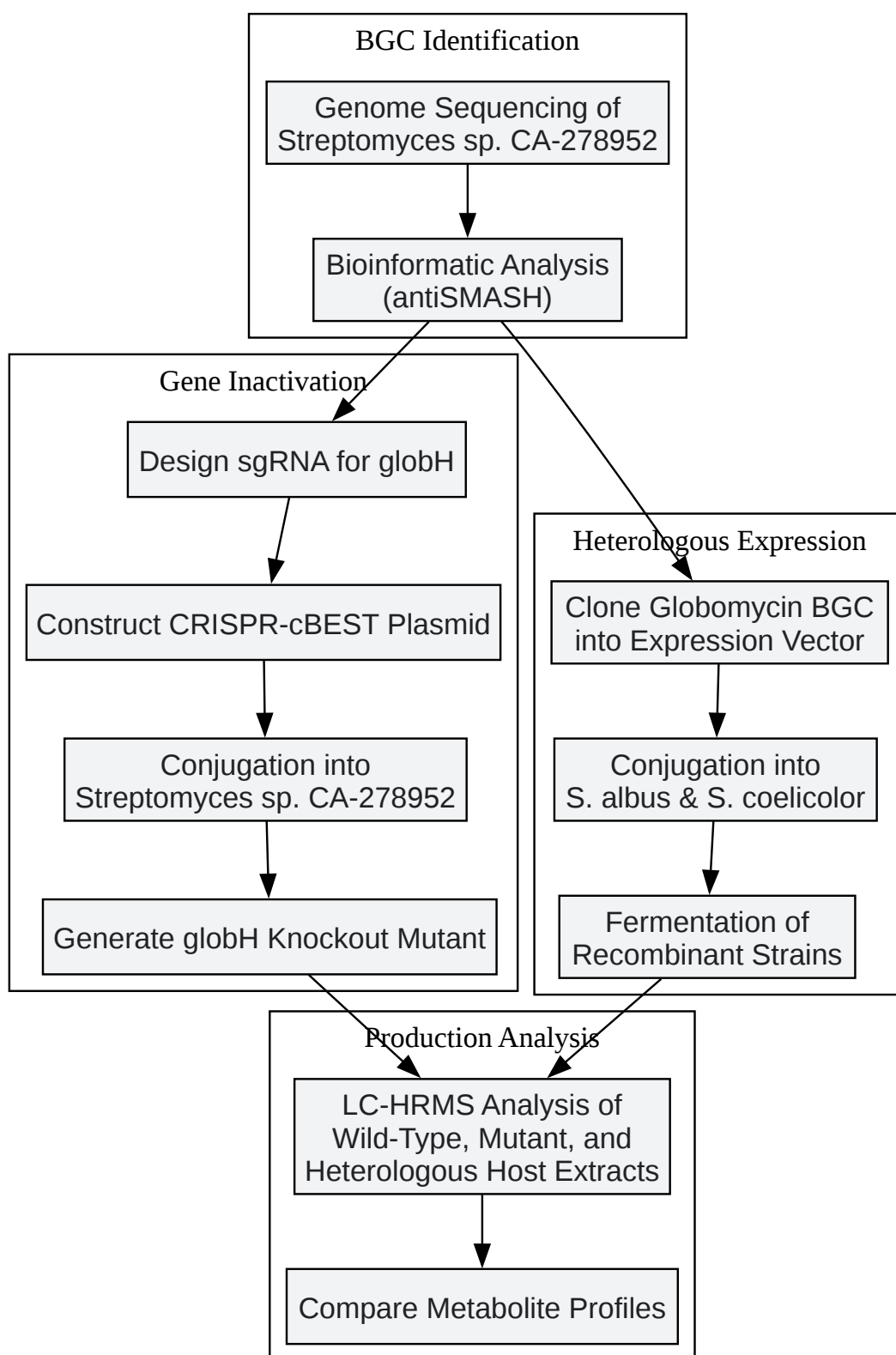
Strain	Compound	Relative Production Level
Streptomyces sp. CA-278952 (Wild-Type)	Globomycin	Major Component
SF-1902 A3	Minor Component	
Streptomyces albus J1074 (Heterologous Host)	Globomycin	Produced
SF-1902 A3	Major Component	

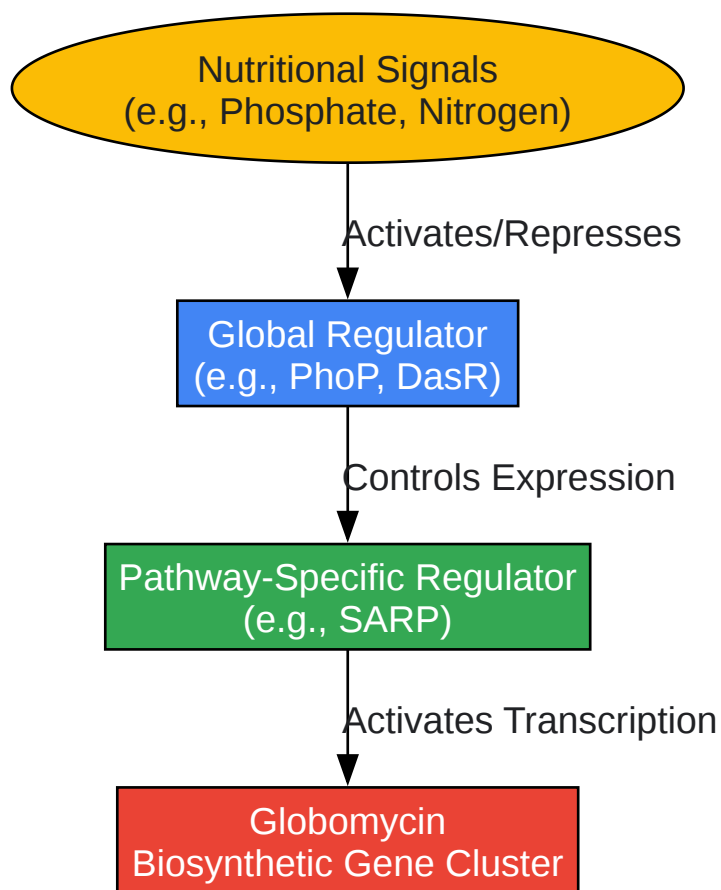
Note: The shift in the major product in the heterologous host is attributed to the lack of a DsaE homolog in *S. albus* J1074, which is required for the biosynthesis of L-allo-isoleucine, a precursor for **globomycin** but not for SF-1902 A3.^[4]

Experimental Protocols

The identification and characterization of the **globomycin** BGC involved several key experimental procedures. The following sections provide detailed, generalized methodologies for these techniques.

Experimental Workflow for BGC Characterization





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